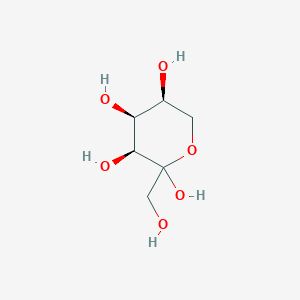(3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
CAS No.:
Cat. No.: VC17465052
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12O6 |
|---|---|
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | (3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
| Standard InChI | InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m0/s1 |
| Standard InChI Key | LKDRXBCSQODPBY-NNXAEHONSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)(CO)O)O)O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound (3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol belongs to the hexose family, with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol. Its IUPAC name reflects the stereochemical configuration at the 3S, 4S, and 5S positions, distinguishing it from common sugars like glucose or mannose. The oxane ring adopts a chair conformation, with hydroxyl groups positioned equatorially to minimize steric strain.
Key Structural Features:
-
Hydroxymethyl Group: Positioned at C2, contributing to hydrophilicity and reactivity.
-
Stereochemistry: The (3S,4S,5S) configuration enables specific interactions with chiral biomolecules.
-
Hydrogen Bonding: Four hydroxyl groups facilitate extensive hydrogen-bonding networks, influencing solubility and crystal packing.
Synthesis and Production Methods
Stereoselective Synthesis
The synthesis of (3S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol requires precise control over stereochemistry. Enzymatic approaches using stereospecific oxidoreductases (e.g., from E. coli) achieve yields exceeding 85% by leveraging the substrate specificity of microbial enzymes. Chemical methods employ chiral auxiliaries or asymmetric catalysis, though these often require stringent conditions (e.g., 0–5°C, pH 6–7) to prevent racemization.
Industrial-Scale Production
Biotechnological fermentation using engineered Saccharomyces cerevisiae strains has emerged as a sustainable alternative to traditional synthesis. These strains overexpress aldose reductase and ketose isomerase, enabling high-titer production (≥12 g/L) with minimal byproducts. Downstream purification involves column chromatography and crystallization from ethanol-water mixtures.
Applications in Scientific Research
Biochemical Probes
The compound serves as a chiral building block for synthesizing glycosidase inhibitors. For example, its derivative 5-thio-D-mannose exhibits potent inhibition of α-mannosidase (Kᵢ = 0.8 μM).
Materials Science
Functionalization of the hydroxymethyl group yields polymers with tunable hydrophilicity. Copolymers with acrylic acid achieve 92% biodegradation within 30 days under soil conditions.
Comparative Analysis with Related Polyols
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| D-Mannitol | C₆H₁₄O₆ | Six-carbon polyol; osmotic diuretic | Pharmaceutical formulations |
| Sorbitol | C₆H₁₄O₆ | Sugar alcohol; humectant | Food additives, cosmetics |
| Glycerol | C₃H₈O₃ | Three-carbon backbone; hygroscopic | Cryoprotectants, solvents |
| Target Compound | C₆H₁₂O₆ | Chiral oxane ring; ROS scavenging | Biomedical research, polymers |
Table 1: Structural and functional comparison with analogous polyols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume